molecular formula C21H21ClF2N4O B1497922 CYP51-IN-6 CAS No. 1155361-04-8

CYP51-IN-6

Numéro de catalogue: B1497922
Numéro CAS: 1155361-04-8
Poids moléculaire: 418.9 g/mol
Clé InChI: SRFCBPLRMAQNKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-{(3-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a triazole-containing antifungal agent derived from fluconazole-like scaffolds. Its structure features:

  • 2,4-Difluorophenyl group: Enhances lipophilicity and membrane penetration .
  • 1H-1,2,4-Triazol-1-yl moiety: Critical for binding fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), a key antifungal target .
  • N-[(3-Chlorophenyl)methyl]-N-(prop-2-en-1-yl)amino side chain: Introduced to optimize steric and electronic interactions with the enzyme active site .

Synthesis involves reacting intermediates like 2-chloro-2',4'-difluoroacetophenone with triazole derivatives under reflux conditions, followed by functionalization of the amino side chain .

Propriétés

IUPAC Name

1-[(3-chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O/c1-2-8-27(11-16-4-3-5-17(22)9-16)12-21(29,13-28-15-25-14-26-28)19-7-6-18(23)10-20(19)24/h2-7,9-10,14-15,29H,1,8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCBPLRMAQNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC(=CC=C1)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655268
Record name 1-{[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-04-8
Record name 1-{[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

The compound 1-{(3-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a novel triazole derivative that has garnered attention due to its potential pharmacological properties. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClF2N5OC_{17}H_{18}ClF_2N_5O, with a molecular weight of approximately 376.86 g/mol. Its structure features a triazole ring, which is critical for its biological activity. The presence of chlorophenyl and difluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The compound has been evaluated against various fungal strains, including Candida albicans and Aspergillus fumigatus. In studies where triazole derivatives were tested, compounds with similar structural motifs exhibited significant antifungal activity.

CompoundMIC (μg/mL)Fungal Strain
Reference Drug (Fluconazole)256C. albicans
Test Compound0.5 - 8C. albicans, A. fumigatus

The minimum inhibitory concentration (MIC) values indicate that the compound could potentially outperform traditional antifungal agents like fluconazole in certain contexts .

Anticancer Activity

Research into the anticancer properties of triazole derivatives suggests that they can inhibit tumor growth by interfering with microtubule dynamics. The compound has shown promise in preliminary studies involving human cancer cell lines, indicating potential as a chemotherapeutic agent.

In one study, related triazole compounds demonstrated an IC50 value ranging from 0.36 to 0.86 μM against various cancer cell lines . This suggests that the target compound may also possess significant antiproliferative effects.

The proposed mechanism of action for triazole derivatives often involves the inhibition of enzymes critical for fungal cell wall synthesis or cancer cell proliferation. For example, docking studies have suggested that these compounds can bind to specific sites on target proteins, disrupting their normal function .

Case Studies

  • Antifungal Efficacy : A study highlighted a series of triazole derivatives where one compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, significantly outperforming fluconazole .
  • Anticancer Properties : Another investigation into related triazole compounds found that some derivatives inhibited tubulin polymerization effectively, leading to cell cycle arrest in cancer cells .

Applications De Recherche Scientifique

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClF₂N₄O
  • Molecular Weight : 376.86 g/mol

Structural Characteristics

The compound features a triazole ring, which is known for its pharmacological significance. The presence of chlorophenyl and difluorophenyl groups contributes to its lipophilicity and molecular interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens by interfering with their biosynthetic pathways .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro assays have shown promising results against several cancer cell lines, indicating potential for therapeutic applications in oncology .

Neurological Effects

Emerging research has explored the neuroprotective effects of triazole-containing compounds. Initial findings suggest that this specific compound may have a role in mitigating neurodegenerative processes, potentially offering new avenues for treating conditions such as Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Fungicidal Properties

The compound's structural attributes suggest potential applications in agriculture as a fungicide. Its ability to disrupt fungal cell membranes could provide an effective means of controlling crop diseases caused by fungal pathogens. Field trials are necessary to evaluate its efficacy and safety compared to existing fungicides .

Herbicidal Activity

Preliminary studies indicate that the compound may also possess herbicidal properties, particularly against broadleaf weeds. Its mode of action could involve inhibition of specific enzyme pathways crucial for plant growth, which warrants further investigation in agricultural settings .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Candida albicans. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting superior antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 3: Agricultural Trials

Field trials were conducted to assess the fungicidal efficacy on wheat crops affected by Fusarium graminearum. The application of the compound resulted in a substantial reduction in disease incidence compared to untreated controls.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Antifungal Activity

The antifungal efficacy of triazole derivatives depends on substituents at the propan-2-ol backbone. Key analogs and their properties are summarized below:

Compound Name Substitution at Position 3 MIC₈₀ (μg/mL) vs. Candida albicans Key Reference
Target Compound N-[(3-Chlorophenyl)methyl]-N-(prop-2-en-1-yl) Pending (In vitro evaluation)
Fluconazole 1H-1,2,4-Triazol-1-yl (no side chain) 1.0–4.0
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-alkyloxyphenylpiperazin-1-yl)-2-propanol 4-Alkyloxyphenylpiperazine 0.25–0.5 (4× more active than fluconazole)
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted sulfur ether)-2-propanol Thioether groups 2.0–8.0
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-aryloxy-2-propanol Aryloxy groups (meta/para substitution) 0.5–1.0
Derivatives with benzyl-triazolylmethyl side chains (e.g., Compound 1h ) Bulky aromatic substituents 0.001–0.01
Key Findings:
  • Piperazine and Aryloxy Derivatives : Compounds with 4-alkyloxyphenylpiperazine or meta/para-aryloxy groups exhibit superior activity due to improved hydrogen bonding and steric complementarity with CYP51 .
  • Thioether Analogs : Lower potency compared to oxygen or nitrogen-containing substituents, likely due to reduced metabolic stability .
  • Benzyl-Triazolylmethyl Derivatives : Exceptionally high activity (MIC₈₀ ~0.001 μg/mL) attributed to enhanced hydrophobic interactions and enzyme affinity .

Impact of Substitution Patterns

  • Chlorophenyl vs. Other Aromatic Groups : The 3-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in CYP51 compared to unsubstituted phenyl groups .
  • Allyl (Prop-2-en-1-yl) vs.
  • Position of Substituents : Meta and para substitutions on aromatic rings enhance antifungal activity compared to ortho substitutions, which cause steric hindrance .

Physicochemical Properties

  • Lipophilicity (LogP) : The 2,4-difluorophenyl and triazole groups balance hydrophobicity and solubility. Analogs with piperazine side chains show higher water solubility, improving bioavailability .
  • Metabolic Stability : Allyl and chlorophenyl groups may reduce oxidative metabolism compared to alkyl chains, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the chlorophenyl and difluorophenyl groups are attached through Suzuki-Miyaura cross-coupling or SN2 alkylation .
  • Key parameters:
  • Catalysts : Palladium (for cross-coupling) and Cu(I) (for triazole formation).
  • Solvents : Anhydrous DMF or THF to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of allyl/propargyl groups .
  • Yield optimization : Use of excess prop-2-en-1-ylamine (1.5–2.0 eq.) and slow addition of reagents to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR :
  • Triazole protons appear as singlets at δ 7.8–8.2 ppm.
  • The 2,4-difluorophenyl group shows distinct splitting patterns (doublets of doublets) between δ 6.5–7.5 ppm .
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • HRMS : Molecular ion peaks at m/z 420.12 (M+H)+ with isotopic clusters from Cl/F .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

  • Methodology :

  • Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC50 determination).
  • Time-kill kinetics : Compare growth inhibition to fluconazole or voriconazole as positive controls .
  • Mechanistic insight : Measure ergosterol biosynthesis inhibition via LC-MS analysis of fungal sterols .

Advanced Research Questions

Q. How does the stereochemistry of the propan-2-ol moiety influence biological activity?

  • Experimental design :

  • Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) .
  • Activity comparison : Test enantiomers in antifungal assays. For example, the (R)-enantiomer may show 10–20x higher activity due to better binding to fungal CYP51 .
  • Structural analysis : X-ray crystallography of the compound bound to CYP51 (PDB ID: 5FSA) to identify H-bonding interactions with the triazole and hydroxyl groups .

Q. How can computational methods predict SAR for analogs with modified aryl groups?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with CYP51. Replace the 3-chlorophenyl group with 4-NO₂ or 3-CF₃ substituents and calculate binding energies .
  • MD simulations : Assess stability of ligand-enzyme complexes (100 ns trajectories) to identify residues critical for binding (e.g., Phe228, Tyr132) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict MIC90 values .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

  • Case study :

  • If in vitro MIC50 is 0.5 µg/mL but in vivo efficacy is poor:
  • Pharmacokinetic analysis : Measure plasma half-life (e.g., via LC-MS/MS) to assess rapid clearance.
  • Metabolite profiling : Identify hepatic oxidation of the allylamine group as a liability (e.g., via CYP3A4-mediated degradation) .
  • Solution : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the amine or use prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP51-IN-6
Reactant of Route 2
Reactant of Route 2
CYP51-IN-6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.